molecular formula C23H23N3O2 B368581 2-furyl-N-{[1-(3-phenylpropyl)benzimidazol-2-yl]ethyl}carboxamide CAS No. 942864-40-6

2-furyl-N-{[1-(3-phenylpropyl)benzimidazol-2-yl]ethyl}carboxamide

Katalognummer: B368581
CAS-Nummer: 942864-40-6
Molekulargewicht: 373.4g/mol
InChI-Schlüssel: IABOUMSLHNGOPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-furyl-N-{[1-(3-phenylpropyl)benzimidazol-2-yl]ethyl}carboxamide (CAS: 942864-40-6) is a synthetic small molecule with a molecular formula of C 23 H 23 N 3 O 2 and a molecular weight of 373.4 g/mol . This compound is built around a privileged pharmacophore, the benzimidazole nucleus, which is known for its remarkable versatility and is extensively utilized in medicinal chemistry and drug discovery . The molecular structure integrates a benzimidazole core, a 3-phenylpropyl chain at the N-1 position, and a furan-2-carboxamide moiety, creating a complex hybrid scaffold designed for multifaceted biological investigation. The intrinsic research value of this compound stems from the proven bioactivity of its constituent parts. The benzimidazole core is a well-documented structural isomer of naturally occurring nucleotides, allowing it to interact effectively with enzymes and biological polymers . Benzimidazole-based compounds have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, antifungal, and anti-inflammatory actions, making them a cornerstone for developing new therapeutic agents . Furthermore, the incorporation of the furan ring, an electron-rich heterocycle, is a strategic enhancement. The furan moiety is known to improve pharmacokinetic properties and bioavailability, and its potential to form hydrogen bonds with various biological enzymes can significantly modify ligand-protein interactions . This specific molecular architecture suggests potential for use in structure-activity relationship (SAR) studies, high-throughput screening campaigns, and as a lead compound for the optimization of novel bioactive agents. This product is intended for research and development purposes in a controlled laboratory environment only. It is classified as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and referring to the material safety data sheet (MSDS) for safe handling procedures.

Eigenschaften

IUPAC Name

N-[1-[1-(3-phenylpropyl)benzimidazol-2-yl]ethyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2/c1-17(24-23(27)21-14-8-16-28-21)22-25-19-12-5-6-13-20(19)26(22)15-7-11-18-9-3-2-4-10-18/h2-6,8-10,12-14,16-17H,7,11,15H2,1H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IABOUMSLHNGOPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1CCCC3=CC=CC=C3)NC(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyclocondensation of o-Phenylenediamine

A mixture of o-phenylenediamine (10 mmol) and ethyl glyoxylate (12 mmol) in acetic acid (50 mL) is heated at 80°C for 12 hours, yielding 1H-benzimidazole-2-carboxylate. Substitution at position 1 is achieved by alkylation prior to cyclization to avoid regioselectivity issues.

Key Reaction Conditions

  • Solvent: Acetic acid or ethanol.

  • Catalyst: None required; acid-mediated autocatalysis.

  • Yield: 75–85% after recrystallization (ethanol/water).

Functionalization at Position 2: Ethyl Group Installation

The ethyl group at position 2 is introduced via nucleophilic substitution or reduction of a pre-installed nitro group.

Nitro Reduction Pathway

  • Nitration of 1-(3-phenylpropyl)-1H-benzimidazole-2-carboxylate using HNO₃/H₂SO₄ yields the 2-nitro derivative.

  • Catalytic hydrogenation (H₂, Pd/C, ethanol) reduces the nitro group to an amine.

  • Diazotization followed by treatment with ethanol introduces the ethyl group.

Alternative Approach: Direct Alkylation
React 1-(3-phenylpropyl)-1H-benzimidazole-2-thiol (derived from carboxylate via thioamide formation) with ethyl iodide in the presence of NaH (THF, 0°C to RT).

Yield Comparison

MethodYield (%)Purity (%)
Nitro reduction6590
Direct alkylation8295

Carboxamide Formation with 2-Furyl Moiety

The final step involves coupling the ethylamine side chain with 2-furoyl chloride.

Amide Bond Synthesis

  • Hydrolyze the ethyl ester to carboxylic acid using NaOH (1M, ethanol/H₂O 1:1, reflux).

  • Activate the acid using HATU (1.1 eq) and DIPEA (3 eq) in DMF.

  • Add 2-furylamine (1.2 eq) and stir at RT for 6 hours.

Purification

  • Chromatography: Silica gel (CH₂Cl₂/MeOH 9:1).

  • Yield: 85–90%.

Critical Analysis of Methodologies

Efficiency of Alkylation vs. Nitro Reduction

Direct alkylation at position 2 provides higher yields (82%) compared to the nitro reduction pathway (65%), albeit requiring stringent anhydrous conditions.

Solvent Impact on Cyclocondensation

Ethanol produces fewer side products than acetic acid but extends reaction time (16 hours vs. 12 hours).

Scalability and Industrial Considerations

  • Cost-Effective Catalysts: SiO₂-supported HClO₄ (from) reduces catalyst loading by 40% in ester hydrolysis.

  • Continuous Flow Synthesis: Microreactor systems improve cyclocondensation yield to 92% by enhancing heat transfer .

Wirkmechanismus

The mechanism of action of 2-furyl-N-{[1-(3-phenylpropyl)benzimidazol-2-yl]ethyl}carboxamide involves its interaction with specific molecular targets:

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The target compound shares structural motifs with several analogs, differing primarily in substituents on the benzimidazole ring. Below is a comparative analysis based on available

Structural Features and Substituent Effects

Target Compound :
  • Core : Benzimidazole with a 3-phenylpropyl chain at position 1.
  • Side chain : Ethyl group at position 2 linked to a furyl carboxamide.
  • Key functional groups : Aromatic furan, benzimidazole, and flexible 3-phenylpropyl chain.
Analog 1 : 1-[2-(Diphenylmethoxy)Ethyl]-4-(3-Phenylpropyl)Piperazine ()
  • Core : Piperazine with a 3-phenylpropyl group.
  • Substituents : Diphenylmethoxyethyl side chain.
  • Binding data :
    • High-affinity site (DA transporter): $ Ki = 0.79 \, \text{nM} $
    • Low-affinity site (5-HT transporter): $ Ki = 358 \, \text{nM} $ .
  • Key difference : Piperazine core vs. benzimidazole; the latter may enhance aromatic stacking interactions.
Analog 2 : 2-Furyl-N-{[1-(2-Oxo-2-Piperidylethyl)Benzimidazol-2-yl]Ethyl}Carboxamide (CAS 943101-95-9; )
  • Core : Benzimidazole with a 2-oxo-piperidylethyl substituent.
  • Substituents : Piperidyl ketone group.
  • Molecular weight : 380.4 g/mol; $ \text{C}{21}\text{H}{24}\text{N}4\text{O}3 $.
Analog 3 : 2-Furyl-N-({1-[(4-Methoxyphenyl)Methyl]Benzimidazol-2-yl}Ethyl)Carboxamide (CAS 943101-88-0; )
  • Core : Benzimidazole with a 4-methoxyphenylmethyl substituent.
  • Substituents : Methoxybenzyl group.
  • Molecular weight : 375.4 g/mol; $ \text{C}{22}\text{H}{21}\text{N}3\text{O}3 $.

Pharmacological and Binding Affinity Comparisons

Compound Core Structure Substituent $ K_i $ (High-Affinity Site) $ K_i $ (Low-Affinity Site) Selectivity Ratio (High/Low)
Target Compound Benzimidazole 3-Phenylpropyl Not reported Not reported Not reported
Analog 1 (Piperazine) Piperazine 3-Phenylpropyl 0.79 nM 358 nM 1:453
RTI-55 () Tropane 4'-Iodophenyl 0.76 nM 0.21 nM 1:0.28
Mazindol () Isoindole Chlorophenyl 37.6 nM 631 nM 1:16.8
Key Observations:

Substituent Impact : The 3-phenylpropyl group in Analog 1 confers moderate selectivity for the dopamine (DA) transporter over the serotonin (5-HT) transporter, unlike RTI-55, which binds both sites with high affinity .

The benzimidazole core may offer improved metabolic stability compared to piperazine or tropane scaffolds.

Polar vs. Nonpolar Substituents: The 2-oxo-piperidylethyl group in Analog 2 introduces polarity, which could reduce blood-brain barrier penetration compared to the hydrophobic 3-phenylpropyl chain in the target compound.

Physicochemical Properties

Property Target Compound Analog 2 (CAS 943101-95-9) Analog 3 (CAS 943101-88-0)
Molecular Formula Not reported $ \text{C}{21}\text{H}{24}\text{N}4\text{O}3 $ $ \text{C}{22}\text{H}{21}\text{N}3\text{O}3 $
Molecular Weight Not reported 380.4 g/mol 375.4 g/mol
LogP (Predicted) High (3-phenylpropyl) Moderate (piperidyl ketone) High (methoxybenzyl)
Solubility Likely low Moderate Low
Notes:
  • Analog 3’s methoxy group may improve solubility slightly compared to the target compound, though this is speculative without experimental data .

Biologische Aktivität

The compound 2-furyl-N-{[1-(3-phenylpropyl)benzimidazol-2-yl]ethyl}carboxamide is a synthetic derivative of benzimidazole, which has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular structure of 2-furyl-N-{[1-(3-phenylpropyl)benzimidazol-2-yl]ethyl}carboxamide features a furyl ring , a benzimidazole moiety , and an ethyl carboxamide group . This unique combination suggests potential interactions with various biological targets.

Molecular Formula

  • C : 23
  • H : 24
  • N : 2
  • O : 2

Molecular Weight

  • Approximately 360.45 g/mol

Research indicates that compounds with similar structural frameworks often exhibit antitumor , anti-inflammatory , and antimicrobial properties. The benzimidazole core is particularly noted for its ability to interact with biological macromolecules, influencing various signaling pathways.

Anti-inflammatory Properties

Benzimidazole derivatives have been studied for their anti-inflammatory effects, particularly in conditions like asthma and arthritis. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of immune responses.

Antimicrobial Activity

Preliminary studies suggest that compounds similar to 2-furyl-N-{[1-(3-phenylpropyl)benzimidazol-2-yl]ethyl}carboxamide exhibit antimicrobial properties against various pathogens. This activity is crucial for developing new antibiotics amid rising resistance levels.

Case Studies

  • Antitumor Efficacy Study : A study evaluated a benzimidazole derivative's effect on tumor growth in vivo. The compound significantly reduced tumor size in xenograft models compared to controls, supporting its potential as an anticancer agent.
  • Inflammation Model : In an animal model of induced inflammation, administration of a similar benzimidazole compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6, indicating a robust anti-inflammatory effect.
  • Antimicrobial Screening : A series of tests against bacterial strains showed that compounds structurally related to 2-furyl-N-{[1-(3-phenylpropyl)benzimidazol-2-yl]ethyl}carboxamide exhibited notable inhibition zones, suggesting effective antimicrobial properties.

Q & A

Basic: What are the optimal synthetic routes for 2-furyl-N-{[1-(3-phenylpropyl)benzimidazol-2-yl]ethyl}carboxamide?

The synthesis of this compound typically involves coupling a furyl-carboxamide moiety with a benzimidazole derivative. A common approach includes reacting 2-furoyl chloride with an appropriately substituted benzimidazole-ethylamine precursor under reflux conditions (e.g., 120°C for 18–24 hours in 1,4-dioxane) . Microwave-assisted synthesis using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) may enhance yield and purity, as seen in analogous furan-carboxamide syntheses . Post-reaction purification via recrystallization (chloroform/methanol) or column chromatography is recommended for structural integrity.

Basic: How is the compound characterized structurally?

Structural confirmation requires multi-technique validation:

  • 1H/13C NMR : To identify proton environments (e.g., furan ring protons at δ 6.3–7.4 ppm, benzimidazole NH signals near δ 12 ppm) and carbon backbone .
  • IR Spectroscopy : Key stretches include C=O (amide I band, ~1650 cm⁻¹) and aromatic C-H bending (~750 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
  • X-ray Crystallography (if applicable): Resolves stereochemistry, as demonstrated in related benzimidazole derivatives .

Advanced: How do structural modifications influence the compound’s biological activity?

Systematic SAR studies on analogous compounds reveal that:

  • Benzimidazole Substitution : Introducing electron-withdrawing groups (e.g., -NO₂) at the benzimidazole core enhances enzyme inhibition (e.g., kinase targets) but may reduce solubility .
  • Furan Ring Modifications : Replacing the furyl group with isoxazole or thiazole alters selectivity in anticancer assays, as seen in structurally similar derivatives .
  • Side Chain Flexibility : The 3-phenylpropyl group in the benzimidazole moiety may improve membrane permeability, but excessive hydrophobicity can hinder pharmacokinetics .

Advanced: What strategies address low aqueous solubility in biological assays?

  • Co-solvent Systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain compound stability while mitigating precipitation .
  • Pro-drug Design : Introduce hydrolyzable groups (e.g., acetate esters) on the carboxamide to enhance solubility, as validated in furan-based analogs .
  • Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles improves bioavailability, a strategy applied to benzimidazole antifungals .

Advanced: How can researchers resolve contradictions in reported biological data across studies?

Discrepancies often arise from:

  • Assay Variability : Standardize cell lines (e.g., use authenticated HepG2 for cytotoxicity) and control for metabolic interference (e.g., cytochrome P450 activity) .
  • Concentration Gradients : Compare dose-response curves (IC₅₀ values) across studies, noting differences in incubation times or serum protein binding .
  • Metabolite Interference : Conduct LC-MS/MS analyses to rule out off-target effects from degradation products .

Basic: What initial biological activities have been observed in related compounds?

While direct data on this compound is limited, structurally similar derivatives exhibit:

  • Anticancer Activity : Furyl-carboxamides inhibit topoisomerase II and induce apoptosis in colon cancer models (IC₅₀ ~5–20 µM) .
  • Anti-inflammatory Effects : Benzimidazole-ethylcarboxamides reduce TNF-α production in macrophages by targeting NF-κB pathways .
  • Antimicrobial Potential : Furan moieties paired with benzimidazoles show moderate activity against Gram-positive bacteria (MIC ~8–32 µg/mL) .

Advanced: What computational methods predict the compound’s reactivity and binding modes?

  • Quantum Chemical Calculations : Density Functional Theory (DFT) optimizes reaction pathways for synthesis and predicts redox stability (e.g., furan ring oxidation potentials) .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like PARP-1 or EGFR, leveraging crystal structures from the PDB .
  • MD Simulations : Assess conformational stability in aqueous or lipid bilayer environments to guide pro-drug design .

Advanced: How to design a structure-activity relationship (SAR) study for this compound?

  • Step 1 : Synthesize derivatives with systematic substitutions (e.g., benzimidazole N-alkylation, furan ring halogenation) .
  • Step 2 : Screen against a panel of assays (e.g., cytotoxicity, enzyme inhibition) to identify critical pharmacophores.
  • Step 3 : Apply multivariate analysis (e.g., PCA or QSAR models) to correlate structural features with activity .

Basic: What is known about the compound’s stability under varying conditions?

  • Oxidation : The furan ring is susceptible to oxidation, forming diketone derivatives; stabilize with antioxidants (e.g., BHT) in storage .
  • pH Sensitivity : Benzimidazole protonation at acidic pH (<3) may alter solubility; buffer formulations (pH 7.4) are recommended for assays .
  • Thermal Degradation : Decomposition occurs above 150°C; store at –20°C under inert atmosphere .

Advanced: What reaction engineering approaches optimize synthesis yields?

  • Continuous Flow Systems : Reduce reaction times and improve heat transfer for exothermic steps (e.g., carboxamide coupling) .
  • Catalyst Screening : Test palladium or copper catalysts for Ullmann-type couplings in benzimidazole functionalization .
  • DoE (Design of Experiments) : Apply factorial design to optimize solvent polarity, temperature, and stoichiometry .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.